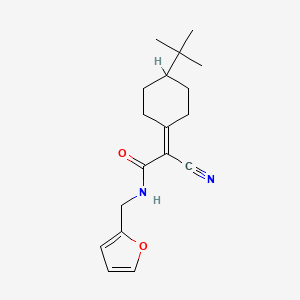
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide
説明
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide, also known as TBOA, is a compound that has garnered significant attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been found to be useful in studying the role of these transporters in the brain.
作用機序
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide inhibits the activity of EAATs by binding to the transporter protein and preventing the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have various effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
The increased extracellular glutamate levels caused by 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide can lead to various biochemical and physiological effects, including increased excitotoxicity, altered synaptic plasticity, and changes in neuronal signaling. These effects can be studied to gain a better understanding of the role of EAATs in normal brain function and in neurological disorders.
実験室実験の利点と制限
The advantages of using 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide in lab experiments are its potency and specificity for EAATs, which allows for precise manipulation of glutamate levels in the brain. However, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are numerous future directions for research involving 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide. One potential avenue is the use of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide in studying the role of EAATs in neurological disorders such as epilepsy and Alzheimer's disease. Another potential direction is the development of new compounds based on 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide that have improved potency and specificity for EAATs. Additionally, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide could be used in combination with other compounds to study the complex interactions between glutamate signaling and other neurotransmitter systems in the brain.
In conclusion, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide is a compound with significant potential for scientific research related to the role of EAATs in the brain. Its potency and specificity make it a valuable tool for studying glutamate signaling and its effects on neuronal function. Further research is needed to fully understand the potential applications of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide in the study of neurological disorders and the development of new treatments.
科学的研究の応用
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide has been used extensively in scientific research to study the role of EAATs in the brain. EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. Dysregulation of EAATs has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)14-8-6-13(7-9-14)16(11-19)17(21)20-12-15-5-4-10-22-15/h4-5,10,14H,6-9,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFDNFBKUPWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=C(C#N)C(=O)NCC2=CC=CO2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140074 | |
| Record name | 2-Cyano-2-[4-(1,1-dimethylethyl)cyclohexylidene]-N-(2-furanylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide | |
CAS RN |
588678-82-4 | |
| Record name | 2-Cyano-2-[4-(1,1-dimethylethyl)cyclohexylidene]-N-(2-furanylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4268077.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4268085.png)
![5-bromo-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-thiophenecarboxamide](/img/structure/B4268100.png)
![5-{2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4268113.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4268117.png)
![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4268118.png)
![methyl 2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4268124.png)
![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4268142.png)
![methyl 5-ethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268155.png)
![methyl 5-ethyl-2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268163.png)
![6-ethyl-2-mercapto-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268165.png)
![methyl 2-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268167.png)
![2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268173.png)
![3-[2-(3-chlorophenyl)ethyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268183.png)